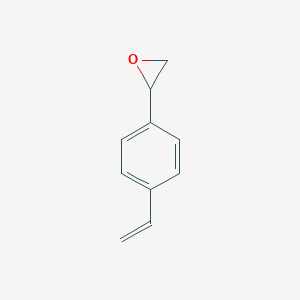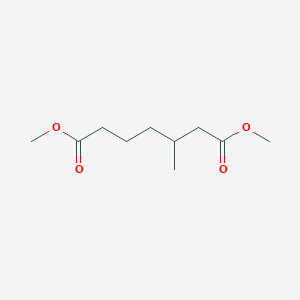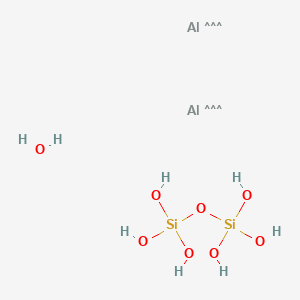
Noracronycine
Übersicht
Beschreibung
Noracronycine is an alkaloid originally isolated from Goniothalamus pentaphyllus (a plant species) and exhibits antimalarial properties . Its chemical structure consists of a chromene core, making it a member of the acridone alkaloid family.
Wirkmechanismus
Target of Action
Noracronycine, also known as Noracronine, is an acridone alkaloid . Acridone alkaloids are a large panel of biologically active compounds that exhibit a wide spectrum of biological activities . .
Mode of Action
This compound has been found to have antimalarial activity . It is active against P. yoelii when used at a concentration of 10 μg/mL
Biochemical Pathways
Given its antimalarial activity, it can be inferred that it may interfere with the life cycle of the malaria parasite or disrupt essential biochemical pathways within the parasite .
Result of Action
Given its antimalarial activity, it can be inferred that it may result in the death or inhibition of the malaria parasite .
Biochemische Analyse
Biochemical Properties
It is known that acridone alkaloids, including Noracronycine, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
Acridone alkaloids, including this compound, have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Vorbereitungsmethoden
Synthetic Routes:: Although detailed synthetic routes for noracronycine are scarce in the literature, researchers have achieved its total synthesis. One concise approach involves the regioselective nucleophilic addition of anthranilate to chromene-type arynes under mild, transition-metal-free conditions . Further optimization may be necessary for large-scale production.
Analyse Chemischer Reaktionen
Noracronycin unterliegt wahrscheinlich verschiedenen chemischen Reaktionen. Zwar sind spezifische Studien begrenzt, aber wir können potenzielle Reaktionen aufgrund seiner Struktur ableiten:
Oxidation: Oxidative Transformationen können auftreten und zur Bildung verschiedener Oxidationsstufen führen.
Reduktion: Reduktionsreaktionen könnten zu reduzierten Derivaten führen.
Substitution: Nukleophile Substitutionen an verschiedenen Positionen am Chromenring sind plausibel.
Anthranilat: Wird im Schlüsselschritt der Noracronycin-Synthese verwendet.
Milde Bedingungen: Forscher betonen milde Reaktionsbedingungen, um unerwünschte Nebenreaktionen zu vermeiden.
Hauptprodukte:: Die Hauptprodukte, die aus Noracronycin-Reaktionen resultieren, hängen von der jeweiligen Reaktionsart und den Bedingungen ab. Weitere Forschung ist erforderlich, um diese Produkte zu entschlüsseln.
Wissenschaftliche Forschungsanwendungen
Die Anwendungen von Noracronycin erstrecken sich über die antimalarielle Aktivität hinaus:
Chemie: Seine einzigartige Struktur macht es zu einem interessanten Ziel für synthetische Chemiker.
Biologie: Die Untersuchung seiner Interaktionen mit biologischen Systemen könnte neue Wege aufdecken.
Medizin: Potenzielle therapeutische Anwendungen über die Malariabehandlung hinaus.
Industrie: Synthetische Derivate von Noracronycin könnten in der Medikamentenentwicklung Anwendung finden.
5. Wirkmechanismus
Der genaue Mechanismus, durch den Noracronycin seine Wirkung entfaltet, ist ein aktives Forschungsfeld. Wahrscheinlich sind molekulare Zielstrukturen und Signalwege beteiligt, die mit seiner antimalariellen Aktivität zusammenhängen.
Vergleich Mit ähnlichen Verbindungen
Obwohl Noracronycin relativ selten ist, können wir es mit anderen Acridon-Alkaloiden vergleichen:
Acronycin: Eine eng verwandte Verbindung mit ähnlicher Chromen-Struktur und Antitumor-Eigenschaften.
Atalaphyllidin: Ein weiteres Acridon-Alkaloid mit unterschiedlichen biologischen Aktivitäten.
Eigenschaften
IUPAC Name |
6-hydroxy-3,3,12-trimethylpyrano[2,3-c]acridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c1-19(2)9-8-12-15(23-19)10-14(21)16-17(12)20(3)13-7-5-4-6-11(13)18(16)22/h4-10,21H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBXBWBNEFPNSDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=C(C3=C2N(C4=CC=CC=C4C3=O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50157139 | |
| Record name | Noracronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-79-0 | |
| Record name | Noracronycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Noracronycine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Noracronycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50157139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORACRONYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4TQA37UF4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















